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2,7-naphthyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Naphthyridine Scaffold and the
Synthetic Utility of the Smiles Rearrangement
The 2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with

derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial,

analgesic, and anti-inflammatory properties.[1][2][3] Specifically, 1-oxo-2,7-naphthyridine

derivatives have been patented as therapeutic agents for inflammatory immune diseases.[4]

The development of efficient and modular synthetic routes to access novel analogues of this

scaffold is therefore of significant interest to the drug discovery community.

A key challenge in heterocyclic chemistry is the construction of densely functionalized ring

systems. The Smiles rearrangement, a powerful intramolecular nucleophilic aromatic

substitution (SNAr) reaction, offers an elegant solution for skeletal reorganization.[5][6] This

reaction involves the migration of an aryl group from one heteroatom to another through a

spirocyclic Meisenheimer-like intermediate.[5][7] Its strategic value lies in its ability to forge

bonds that are often difficult to form via intermolecular pathways.
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This application note details a recently developed, high-yield synthesis of 1-Amino-3-oxo-2,7-

naphthyridines that, for the first time, leverages a Smiles rearrangement within the 2,7-

naphthyridine series.[8][9] This approach provides a novel and efficient pathway to valuable

synthons for further elaboration into complex heterocyclic systems, such as furo[2,3-c]-2,7-

naphthyridines.[8][9][10]

Mechanistic Rationale: The Base-Mediated Smiles
Rearrangement
The Smiles rearrangement is fundamentally an intramolecular SNAr reaction.[6][11] The

reaction is driven by the presence of an electron-deficient aromatic or heteroaromatic ring and

a tethered nucleophile. The rate and success of the rearrangement depend on several factors:

Ring Activation: The aromatic ring must be sufficiently electron-deficient to be susceptible to

nucleophilic attack. In this 2,7-naphthyridine system, the inherent electron-withdrawing

nature of the pyridine rings facilitates the reaction.

Nucleophilicity: The attacking nucleophile must be potent enough to initiate the ipso-

substitution.

Leaving Group: The displaced group must be a stable leaving group.

In the synthesis of 1-amino-3-oxo-2,7-naphthyridines, the key rearrangement step proceeds

from a 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine precursor. The mechanism, initiated

by a base such as sodium hydroxide, is outlined below[4][8]:

Deprotonation: The base abstracts the acidic proton from the terminal hydroxyl group of the

ethylthio side chain, generating a highly nucleophilic alkoxide.

Ipso-Attack: The newly formed alkoxide performs an intramolecular nucleophilic attack on the

C3 carbon of the 2,7-naphthyridine ring, to which the thioether is attached. This is the

defining step of the Smiles rearrangement, forming a transient, five-membered spirocyclic

intermediate (a Meisenheimer-type complex).

Ring Opening: The spirocyclic intermediate collapses through the cleavage of the C3-S

bond. The sulfur atom is expelled as a thiolate, a stable leaving group.
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Protonation & Tautomerization: The resulting intermediate is protonated during workup. The

final product exists predominantly in the more stable lactam (amide) form rather than the

lactim (enol) tautomer.[4]
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Smiles Rearrangement Mechanism

Precursor
1-amino-3-[(2-hydroxyethyl)thio]-

2,7-naphthyridine

Alkoxide Intermediate
(Deprotonation by NaOH)

1. Base

Spirocyclic Meisenheimer
Intermediate

2. Intramolecular
ipso-Attack

Ring-Opened Intermediate

3. C-S Bond Cleavage

Final Product
1-Amino-3-oxo-2,7-naphthyridine

(Lactam form)

4. Protonation &
Tautomerization

Click to download full resolution via product page

Caption: Key steps of the Smiles rearrangement mechanism.
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Experimental Workflow & Protocols
The synthesis is a three-step process starting from a substituted 1,3-dichloro-2,7-naphthyridine

derivative. This workflow provides a reliable and scalable method to access the target

compounds.[8]
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Starting Material

1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-
2,7-naphthyridine-4-carbonitrile

Step 1: Amination

React with cyclic amine (e.g., pyrrolidine)
in mild conditions

Intermediate A

1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-
2,7-naphthyridine-4-carbonitrile

Step 2: Thioether Formation

React with 2-mercaptoethanol

Smiles Precursor (B)

1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Step 3: Smiles Rearrangement

Treat with NaOH in Ethanol

Final Product

1-Amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-
2,7-naphthyridine-4-carbonitrile

Click to download full resolution via product page

Caption: Overall synthetic workflow for 1-Amino-3-oxo-2,7-naphthyridines.
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Protocol 1: Synthesis of 1-Amino-3-chloro-2,7-
naphthyridine Intermediate (A)

Rationale: This step involves a selective nucleophilic substitution at the more reactive C1

position of the 1,3-dichloro precursor. The choice of a cyclic amine like pyrrolidine or

azepane provides the amino group at C1.[8]

Dissolve 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1.0 eq)

in a suitable solvent such as ethanol.

Add the desired cyclic amine (e.g., pyrrolidine, 1.1 eq) to the solution.

Stir the reaction mixture at room temperature for 2-3 hours, monitoring progress by TLC.

Upon completion, concentrate the mixture under reduced pressure.

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to

yield the pure 1-amino-3-chloro intermediate.

Protocol 2: Synthesis of the Smiles Precursor (B)
Rationale: The chlorine atom at C3 is substituted with 2-mercaptoethanol to install the side

chain required for the rearrangement. The thiol group is a potent nucleophile for this

substitution.

To a solution of the 1-amino-3-chloro intermediate A (1.0 eq) in ethanol, add 2-

mercaptoethanol (1.2 eq).

Add sodium hydroxide (1.2 eq) to the mixture.

Stir the reaction at room temperature for 1 hour.

Monitor the reaction by TLC until the starting material is consumed.

Concentrate the solvent in vacuo.

Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to

afford the crude Smiles precursor B, which can often be used in the next step without further

purification.

Protocol 3: The Smiles Rearrangement to 1-Amino-3-
oxo-2,7-naphthyridine

Rationale: This is the key transformation. The use of sodium hydroxide in ethanol at reflux

provides the basic conditions and thermal energy required to drive the intramolecular

rearrangement to completion.[4][8]

Dissolve the crude Smiles precursor B (1.0 eq) in ethanol.

Add a solution of sodium hydroxide (1.5 eq) in water to the ethanolic solution.

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and neutralize with a dilute

acid (e.g., 1N HCl) to a pH of ~7.

The precipitated solid product is collected by filtration.

Wash the solid with cold water and then a small amount of cold ethanol.

Dry the product under vacuum to obtain the final 1-amino-3-oxo-2,7-naphthyridine.

Data Summary
The following table summarizes the reported yields for the key Smiles rearrangement step for

different substrates, demonstrating the efficiency of the method.[8]

Starting
Precursor
(Amine at C1)

Base/Solvent
Reaction Time
(h)

Yield (%) Reference

Pyrrolidinyl NaOH / Ethanol 2 91 [8]

Azepanyl NaOH / Ethanol 2 89 [8]
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Troubleshooting and Key Considerations
Purity of Precursor B: While crude precursor B can often be used directly, purification by

column chromatography may be necessary if significant impurities are present after Step 2,

as they could interfere with the rearrangement.

Base Concentration: The concentration of sodium hydroxide is critical. Insufficient base will

lead to incomplete deprotonation and a sluggish reaction, while an excessive amount can

promote side reactions.

Reaction Monitoring: TLC is essential to monitor the disappearance of the precursor and the

appearance of the more polar product. The product typically has a much lower Rf value.

Tautomerism: Be aware that the final product is a lactam, which has different spectroscopic

characteristics (e.g., IR, NMR) compared to its lactim tautomer. The lactam form is

thermodynamically favored.[4]

Safety Precautions
2-Mercaptoethanol: This reagent has a strong, unpleasant odor and is toxic. All

manipulations should be performed in a well-ventilated fume hood.

Sodium Hydroxide: NaOH is corrosive. Wear appropriate personal protective equipment

(PPE), including gloves and safety glasses.

Solvents: Ethanol and dichloromethane are flammable and volatile. Handle with care and

avoid ignition sources.

Conclusion
The application of the Smiles rearrangement in the 2,7-naphthyridine series represents a

significant advancement, providing a novel and highly efficient route to 1-amino-3-oxo-2,7-

naphthyridines.[8][9] This protocol is characterized by mild conditions, high yields, and

operational simplicity. The resulting products are valuable building blocks for the synthesis of

more complex, biologically active molecules, making this methodology a powerful tool for

researchers in medicinal chemistry and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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